

Application Note: Quantitative Analysis of 3-(Thiophen-2-yl)propan-1-ol

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Compound of Interest

Compound Name: 3-(Thiophen-2-yl)propan-1-ol

Cat. No.: B100783

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-(Thiophen-2-yl)propan-1-ol** (C₇H₁₀OS, MW: 142.22 g/mol) is a thiophene derivative that may serve as a key intermediate in the synthesis of pharmaceuticals or as a research chemical.[1][2][3] Accurate and reliable quantification of this compound is crucial for process optimization, quality control, pharmacokinetic studies, and metabolic research. This document provides detailed protocols for the quantitative analysis of **3-(Thiophen-2-yl)propan-1-ol** in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of **3-(Thiophen-2-yl)propan-1-ol**. The thiophene chromophore allows for sensitive detection using a UV detector.[4] The methodology is adapted from established methods for similar thiophene-containing compounds.[5]

1.1. Principle The sample is separated on a C18 reverse-phase column using an isocratic mobile phase of acetonitrile and water. The compound is detected by its UV absorbance, and quantification is achieved by comparing the peak area to that of a calibration curve prepared from known standards.

1.2. Reagents and Materials

- **3-(Thiophen-2-yl)propan-1-ol** reference standard ($\geq 95\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Phosphoric Acid (or Formic Acid for MS-compatibility)[5]
- Methanol (HPLC grade)
- Sample diluent: 50:50 (v/v) Acetonitrile:Water

1.3. Instrumentation

- HPLC system with a binary or quaternary pump
- Autosampler
- Column thermostat
- UV-Vis or Diode Array Detector (DAD)

1.4. Experimental Protocol

1.4.1. Standard Preparation

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **3-(Thiophen-2-yl)propan-1-ol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Stock Solution (100 $\mu\text{g/mL}$):** Dilute 1 mL of the Primary Stock Solution to 10 mL with the sample diluent.
- **Calibration Standards:** Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 $\mu\text{g/mL}$) by serial dilution of the Working Stock Solution with the sample diluent.

1.4.2. Sample Preparation (e.g., from a reaction mixture)

- Pipette a known volume or weight of the sample into a volumetric flask.
- Dilute the sample with the diluent to bring the expected concentration of the analyte within the calibration range.
- Vortex for 30 seconds to ensure homogeneity.
- Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

1.4.3. Chromatographic Conditions

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (with 0.1% Phosphoric Acid) [5]
Ratio	55 : 45 (v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	232 nm

| Run Time | 10 minutes |

1.5. Data Analysis

- Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (r^2) should be ≥ 0.995 .
- Quantify the amount of **3-(Thiophen-2-yl)propan-1-ol** in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent alternative or confirmatory method. This technique is well-suited for the analysis of various thiophene derivatives.[\[6\]](#)[\[7\]](#)

2.1. Principle Volatilized samples are separated on a capillary GC column and subsequently ionized and detected by a mass spectrometer. Quantification is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity, using a characteristic ion of the target compound.

2.2. Reagents and Materials

- **3-(Thiophen-2-yl)propan-1-ol** reference standard (≥95% purity)
- Ethyl Acetate (GC grade)
- Anhydrous Sodium Sulfate
- Internal Standard (IS), e.g., 3-Phenyl-1-propanol

2.3. Instrumentation

- Gas Chromatograph with an autosampler
- Mass Spectrometer Detector (MSD)
- Data System for instrument control and analysis

2.4. Experimental Protocol

2.4.1. Standard Preparation

- **Primary Stock Solution (1 mg/mL):** Prepare as described in section 1.4.1 using Ethyl Acetate as the solvent.
- **Internal Standard Stock (1 mg/mL):** Prepare a 1 mg/mL stock solution of 3-Phenyl-1-propanol in Ethyl Acetate.

- Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 20 µg/mL) containing **3-(Thiophen-2-yl)propan-1-ol**. Spike each standard with the internal standard to a final concentration of 5 µg/mL.

2.4.2. Sample Preparation (e.g., from an aqueous matrix)

- To 1 mL of the sample, add the internal standard to a final concentration of 5 µg/mL.
- Perform a liquid-liquid extraction by adding 2 mL of Ethyl Acetate and vortexing for 1 minute.
- Centrifuge to separate the phases.
- Transfer the organic (top) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
- Transfer the dried extract to a GC vial.

2.4.3. GC-MS Conditions

Parameter	Value
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless (or Pulsed Splitless for higher sensitivity)[7]
Injection Volume	1 µL
Oven Program	Start at 80 °C, hold for 1 min. Ramp to 280 °C at 20 °C/min. Hold for 2 min.
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-300) for identification. SIM for quantification.

| SIM Ions | Quantifier: m/z 97 (M-CH₂CH₂OH)⁺, Qualifier: m/z 142 (M)⁺ |

2.5. Data Analysis

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Perform a linear regression analysis ($r^2 \geq 0.995$).
- Calculate the analyte-to-IS peak area ratio in the unknown samples and determine the concentration from the calibration curve.

Method Performance Comparison

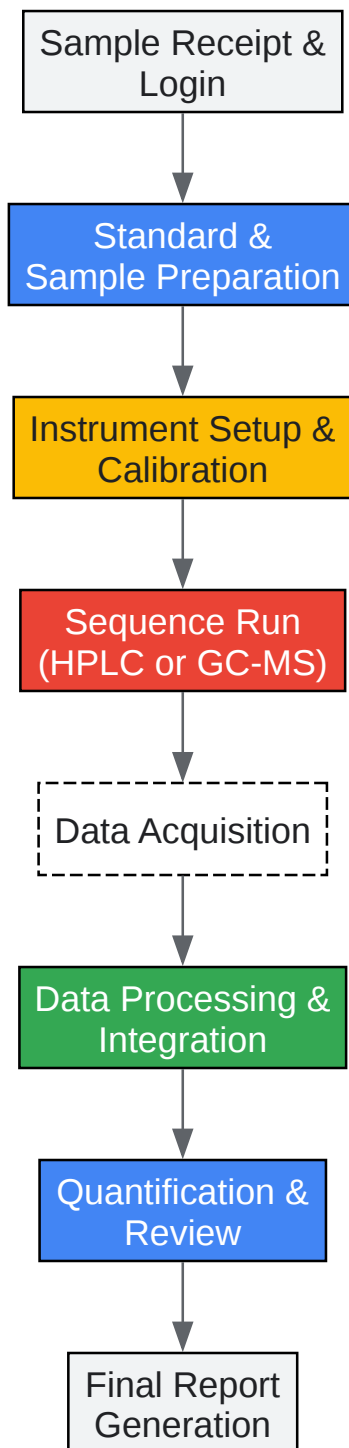
The following table summarizes typical performance characteristics expected from the validation of these methods. Actual values may vary based on instrumentation and matrix

effects.

Parameter	HPLC-UV Method	GC-MS (SIM) Method
Linearity Range	0.5 - 50 µg/mL	0.1 - 20 µg/mL
Correlation Coeff. (r^2)	> 0.997	> 0.998
Limit of Detection (LOD)	~ 0.15 µg/mL	~ 0.03 µg/mL
Limit of Quant. (LOQ)	~ 0.5 µg/mL	~ 0.1 µg/mL
Accuracy (% Recovery)	95 - 105%	97 - 103%
Precision (% RSD)	< 5%	< 4%

General Analytical Workflow

The logical flow from sample receipt to final data reporting for either analytical method is visualized below.



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Caption: Workflow for the quantification of **3-(Thiophen-2-yl)propan-1-ol**.

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